molecular formula C25H24N6O2 B569516 Ibrutinib-d5 CAS No. 1553977-17-5

Ibrutinib-d5

Cat. No.: B569516
CAS No.: 1553977-17-5
M. Wt: 445.538
InChI Key: XYFPWWZEPKGCCK-OZUAZJOXSA-N
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Description

Ibrutinib-d5 is a deuterated form of Ibrutinib, a potent and irreversible inhibitor of Bruton’s tyrosine kinase. This compound is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia. The deuterated version, this compound, is often used in pharmacokinetic studies to track the drug’s behavior in the body due to its stable isotope labeling.

Mechanism of Action

Target of Action

Ibrutinib-d5, like its parent compound Ibrutinib, primarily targets Bruton’s tyrosine kinase (BTK) . BTK is a pivotal protein in B-cell receptor signaling, playing a crucial role in the proliferation of malignant B-cells .

Mode of Action

This compound acts as an irreversible potent inhibitor of BTK . It forms a covalent bond with a cysteine residue in the active site of BTK (Cys481), leading to the inhibition of BTK enzymatic activity . This disruption of BTK activity effectively reduces B-cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the B-cell receptor signaling pathway . By inhibiting BTK, this compound disrupts this pathway, reducing the survival and maintenance of both normal and malignant B-cells . This disruption leads to downstream effects that include a reduction in the pathologically high frequencies of exhausted or chronically activated effector/memory CD4 and CD8 T cells .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Ibrutinib. Ibrutinib is characterized by high inter-individual variability in its pharmacokinetic profiles . A two-compartment model with zero-order absorption best fits the data for Ibrutinib . Smoking status has been identified as a significant covariate associated with Ibrutinib clearance, with smokers expected to have around a 40% reduction in steady-state Ibrutinib concentrations compared to non-smokers .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in B-cell proliferation and survival . It also modulates the tumor microenvironment to overcome mechanisms of immune evasion . In addition, it has been shown to prevent myeloid cell suppression of chimeric antigen receptor T (CART) cells in vitro in human and murine systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, smoking has been found to increase Ibrutinib clearance by approximately 60%, which results in a reduction in simulated steady-state concentrations by around 40%

Biochemical Analysis

Biochemical Properties

Ibrutinib-d5 interacts with Burton’s tyrosine kinase (BTK), a protein crucial for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes . By inhibiting BTK, this compound disrupts the B-cell receptor signaling pathway, which is often aberrantly active in B cell cancers .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect T cells in patients with CLL from proliferation-induced senescence . It also reduces B-cell proliferation and survival by inhibiting BTK .

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly binding to the protein BTK . This binding inhibits the B-cell receptor pathway, disrupting cell growth . It also binds covalently to cysteine residue 481 within the ATP binding domain of BTK .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown durable clinical response in patients with relapsed or refractory Waldenström’s Macroglobulinemia who were treated for a median duration of 14.3 months .

Metabolic Pathways

This compound is metabolized by cytochrome P450 . Three metabolic pathways have been identified according to the possible metabolites. These pathways are the hydroxylation of the phenyl group, the opening of the piperidine with a reduction of the primary alcohol, and the oxidation to a carboxylic acid and epoxidation of the ethylene followed by a hydrolysis .

Transport and Distribution

This compound is rapidly absorbed after oral administration and it presents a Cmax, tmax and AUC of approximately 35 ng/ml, 1-2 hour and 953 mg.h/ml respectively . The volume of distribution at steady-state of this compound is approximately 10,000 L .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ibrutinib-d5 involves the incorporation of deuterium atoms into the Ibrutinib molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced chromatographic techniques are employed to separate and purify the deuterated compound from its non-deuterated counterparts.

Chemical Reactions Analysis

Types of Reactions: Ibrutinib-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituting agents under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

Ibrutinib-d5 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of Ibrutinib in the body.

    Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Ibrutinib.

    Drug Interaction Studies: Used to study the interactions of Ibrutinib with other drugs and their impact on its pharmacokinetics.

    Biological Research: Employed in studies related to B-cell malignancies and the role of Bruton’s tyrosine kinase in cancer progression.

    Industrial Applications: Used in the development and optimization of Ibrutinib formulations and delivery systems.

Comparison with Similar Compounds

    Orelabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action.

    Zanubrutinib: A next-generation Bruton’s tyrosine kinase inhibitor with improved specificity and bioavailability.

    Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.

Uniqueness of Ibrutinib-d5: this compound is unique due to its deuterated nature, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms enhances the stability and allows for precise tracking of the compound in biological systems.

Properties

CAS No.

1553977-17-5

Molecular Formula

C25H24N6O2

Molecular Weight

445.538

IUPAC Name

1-[(3R)-3-[4-amino-3-[4-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m1/s1/i3D,4D,5D,8D,9D

InChI Key

XYFPWWZEPKGCCK-OZUAZJOXSA-N

SMILES

C=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NC=N3)N

Appearance

Assay:≥99% deuterated forms (d1-d5)A solid

Synonyms

1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one-d5;  PCI 32765-d5;  PCI 32765-00-d5;  CRA 032765-d5;  (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ibrutinib-d5 and why is it used in the analysis of Ibrutinib?

A1: this compound is a deuterated form of Ibrutinib, meaning it has five hydrogen atoms (H) replaced with deuterium atoms (D). This isotopic substitution does not significantly alter the chemical behavior of this compound compared to Ibrutinib. Therefore, it serves as an ideal internal standard in LC-MS/MS analysis.

Q2: How does this compound improve the accuracy of Ibrutinib quantification in biological samples?

A2: Using an internal standard like this compound improves accuracy by correcting for variations during sample preparation and analysis. Since this compound has very similar physicochemical properties to Ibrutinib, it undergoes the same extraction efficiency, chromatographic retention, and ionization efficiency in the mass spectrometer. [, , ] By comparing the signal intensity of Ibrutinib to that of the known concentration of this compound, researchers can accurately determine the Ibrutinib concentration in the sample. [, , ]

Q3: In which specific analytical methods is this compound employed for Ibrutinib quantification?

A3: The provided research highlights the use of this compound as an internal standard in LC-MS/MS methods developed for quantifying Ibrutinib and its metabolites in human plasma. [, , ] These methods involve separating the analytes through liquid chromatography and detecting them using tandem mass spectrometry, with this compound serving as the reference for accurate quantification.

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